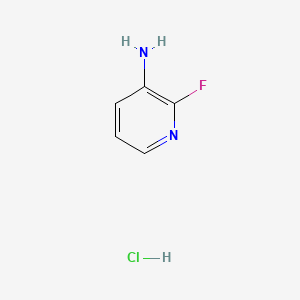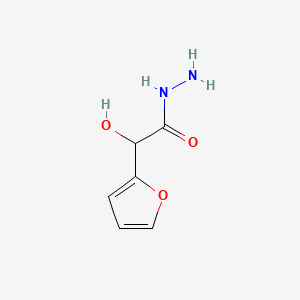![molecular formula C10H22N2O2 B593148 tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate CAS No. 134597-95-8](/img/structure/B593148.png)
tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate: is a chemical compound with the molecular formula C10H22N2O2. It is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-1-(methylamino)propan-2-ol under specific conditions. The process may include steps such as amination, reduction, esterification, and condensation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of protective groups, such as tert-butyl, helps in stabilizing the intermediate products during the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of drugs and therapeutic agents. Its role as an intermediate allows for the creation of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where it undergoes metabolic transformations to exert its effects. The pathways involved include enzymatic reactions that convert the compound into its active forms .
Comparison with Similar Compounds
- tert-Butyl N-[2-(benzylamino)-1-methyl-2-oxoethyl]carbamate
- tert-Butyl methyl(2-oxoethyl)carbamate
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
Uniqueness: tert-Butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-10(4,5)7-11-6/h11H,7H2,1-6H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTDAKYPMOOOKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134597-95-8 |
Source


|
| Record name | tert-butyl N-[2-methyl-1-(methylamino)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
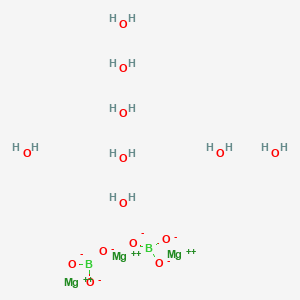
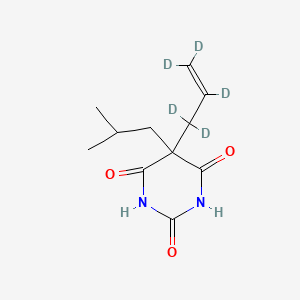

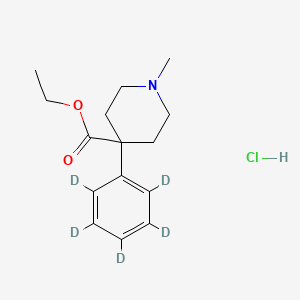
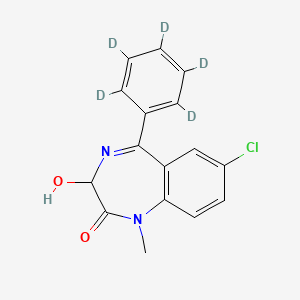
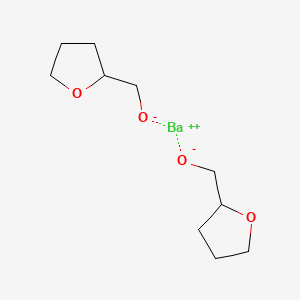
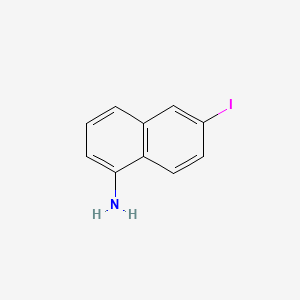
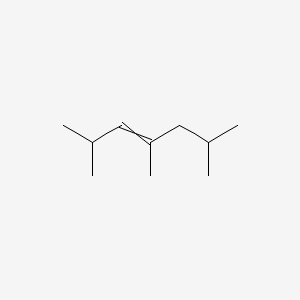
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)
